molecular formula C5H6F2O3 B8222003 4,4-Difluorotetrahydrofuran-2-carboxylic acid

4,4-Difluorotetrahydrofuran-2-carboxylic acid

Cat. No.: B8222003
M. Wt: 152.10 g/mol
InChI Key: RKZXHJRHGLOJQR-UHFFFAOYSA-N
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Description

4,4-Difluorotetrahydrofuran-2-carboxylic acid is a fluorinated organic compound with the molecular formula C5H6F2O3. It is a derivative of tetrahydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring. The presence of two fluorine atoms at the 4-position of the tetrahydrofuran ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluorotetrahydrofuran-2-carboxylic acid typically involves the fluorination of tetrahydrofuran derivatives. One common method is the reaction of tetrahydrofuran with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps for purification and isolation of the final product to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorotetrahydrofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated carboxylic acids, while reduction can produce difluorinated alcohols.

Scientific Research Applications

4,4-Difluorotetrahydrofuran-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for potential therapeutic applications due to its stability and reactivity.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4,4-Difluorotetrahydrofuran-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran-2-carboxylic acid: Lacks the fluorine atoms, resulting in different chemical properties.

    4-Fluorotetrahydrofuran-2-carboxylic acid: Contains only one fluorine atom, leading to intermediate properties between the non-fluorinated and difluorinated versions.

Uniqueness

4,4-Difluorotetrahydrofuran-2-carboxylic acid is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high selectivity and stability.

Properties

IUPAC Name

4,4-difluorooxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O3/c6-5(7)1-3(4(8)9)10-2-5/h3H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZXHJRHGLOJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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